5,6-Dimethyloctan-1-ol
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Overview
Description
5,6-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of two methyl groups attached to the fifth and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the first carbon position. This compound is often used in various chemical syntheses and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5,6-dimethyloct-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
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Hydroboration: [ \text{5,6-dimethyloct-1-ene} + \text{BH}_3 \rightarrow \text{5,6-dimethyloctylborane} ]
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Oxidation: [ \text{5,6-dimethyloctylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{B(OH)}_3 ]
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of 5,6-dimethyloctanal. This process involves the use of a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions. The reaction is as follows:
[ \text{5,6-dimethyloctanal} + \text{H}_2 \rightarrow \text{this compound} ]
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,6-dimethyloctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 5,6-dimethyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5,6-dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: 5,6-dimethyloctanoic acid.
Reduction: 5,6-dimethyloctane.
Substitution: 5,6-dimethyloctyl chloride.
Scientific Research Applications
5,6-Dimethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a model compound for studying the metabolism of alcohols in biological systems.
Medicine: It is investigated for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 5,6-Dimethyloctan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. This can affect the structure and function of these molecules, leading to various biological effects. For example, it can act as a solvent, enhancing the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloctan-1-ol: Similar in structure but with methyl groups at the third and seventh positions.
2,6-Dimethyloctan-1-ol: Similar in structure but with methyl groups at the second and sixth positions.
5,6-Dimethyloctanoic acid: The oxidized form of 5,6-Dimethyloctan-1-ol.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
Properties
CAS No. |
85153-37-3 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5,6-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)10(3)7-5-6-8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
BAJPFLKQVCQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCCCO |
Origin of Product |
United States |
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